molecular formula C8H4Cl3N3 B13486437 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

Cat. No.: B13486437
M. Wt: 248.5 g/mol
InChI Key: XMLRHQXWULLTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl chloroacetate, followed by cyclization with sodium azide. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of 4-chloro-5-(2,4-dichlorophenyl)-1,2,3-triazoline.

    Substitution: Formation of azido derivatives when reacted with sodium azide.

Scientific Research Applications

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(2,4-dichlorophenyl)-1H-1,2,3-triazole
  • 5-chloro-4-(2,4-dichlorophenyl)-2H-1,2,3-triazole
  • 3-chloro-5-(2,4-dichlorophenyl)-1H-1,2,3-triazole

Uniqueness

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions can enhance its stability and make it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5 g/mol

IUPAC Name

4-chloro-5-(2,4-dichlorophenyl)-2H-triazole

InChI

InChI=1S/C8H4Cl3N3/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H,12,13,14)

InChI Key

XMLRHQXWULLTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNN=C2Cl

Origin of Product

United States

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